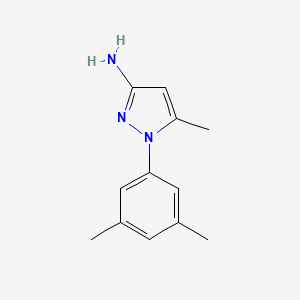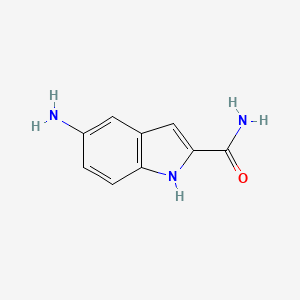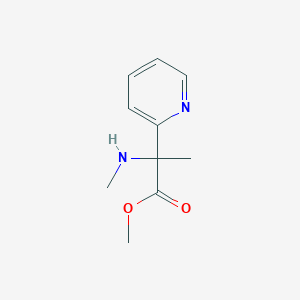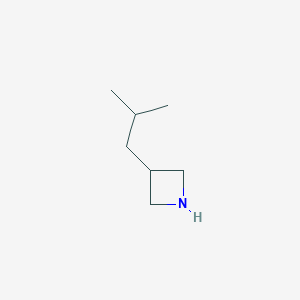
1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, also known as DMPP, is an organic compound belonging to the class of pyrazolamines. It is a white crystalline solid with a molecular weight of 192.23 g/mol. DMPP has been studied extensively in the past few decades due to its interesting properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine and its derivatives are of significant interest in chemical research, particularly in the synthesis and characterization of new chemical entities. For instance, pyrazole derivatives have been synthesized and characterized using a variety of spectroscopic techniques, including UV-vis, FT-IR, and NMR spectroscopy, as well as X-ray crystallography. These studies often aim to understand the structural and electronic properties of pyrazole compounds, which can be crucial for their potential applications in various fields, such as materials science, medicinal chemistry, and catalysis (Hayvalı et al., 2010).
Catalysis
Pyrazole compounds, including those similar to 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, have been explored as catalysts in various chemical reactions. Their unique structural features can facilitate diverse catalytic activities, which are crucial for developing more efficient and sustainable chemical processes. For example, pyrazole-based ligands have been used to synthesize metal complexes that exhibit catalytic activity in reactions such as carbon-carbon and carbon-nitrogen bond formation, which are fundamental in the synthesis of complex organic molecules (Zamora et al., 2004).
Material Science
In material science, pyrazole derivatives are investigated for their potential applications in organic electronics and photonics. The electronic and photophysical properties of pyrazole compounds can be tuned by modifying their structure, making them suitable candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. Research in this area focuses on understanding the charge transfer, photophysical properties, and solid-state behavior of pyrazole-based materials, which can lead to the development of new materials with improved performance for electronic and optoelectronic applications (Irfan et al., 2020).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNQMGFBBLTUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)
![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)